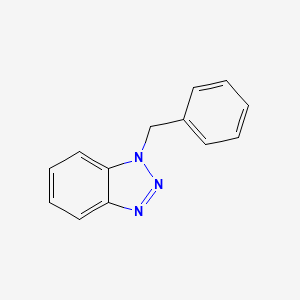

1-Benzyl-1H-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSPZZIBWDHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334583 | |

| Record name | 1-Benzyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4706-43-8 | |

| Record name | 1-Benzyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1H-BENZOTRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-benzotriazole from Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-1H-benzotriazole, a valuable building block in medicinal chemistry and materials science. The document details various synthetic approaches starting from benzyl chloride, including direct alkylation of benzotriazole and a one-pot synthesis from o-phenylenediamine. This guide is intended to equip researchers with the necessary information to select and perform the optimal synthesis for their specific needs, offering a comparative analysis of reaction conditions and detailed experimental protocols.

Introduction

Benzotriazole and its N-substituted derivatives are a class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, antifreeze agents, and ultraviolet light stabilizers. In the realm of drug development, N-alkylated benzotriazoles are recognized as important pharmacophores found in various biologically active molecules, exhibiting antimicrobial, antifungal, analgesic, anti-inflammatory, and antihypertensive properties. The synthesis of this compound, in particular, is of significant interest due to the versatile reactivity of the benzyl group, which allows for further functionalization.

The primary challenge in the N-alkylation of benzotriazole is controlling the regioselectivity, as the reaction can yield both N1- and N2-substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions, such as the choice of base, solvent, and alkylating agent. This guide will explore methods that favor the formation of the desired this compound isomer.

Synthetic Approaches

Two primary methodologies for the synthesis of this compound from benzyl chloride are prevalent in the literature: direct alkylation of benzotriazole and a one-pot synthesis commencing with o-phenylenediamine.

Direct Alkylation of Benzotriazole

The most straightforward approach involves the direct N-alkylation of benzotriazole with benzyl chloride in the presence of a base. This method's efficiency and regioselectivity are heavily influenced by the reaction parameters.

A general representation of the direct alkylation is depicted below, illustrating the formation of both N1 and N2 isomers.

One-Pot Synthesis from o-Phenylenediamine

An alternative and high-yielding method is a one-pot synthesis that begins with o-phenylenediamine. This process involves the initial N-alkylation of o-phenylenediamine with benzyl chloride, followed by diazotization and in-situ intramolecular cyclization to form the benzotriazole ring. This approach has been reported to exclusively yield the N1-alkylated product.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various reported syntheses of this compound, allowing for a direct comparison of different methodologies.

| Method | Starting Materials | Base/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Direct Alkylation | Sodium salt of benzotriazole, Benzyl chloride | - | Ethanol, Water | 60 | 4 | - | [1] |

| Direct Alkylation | Benzotriazole, Benzyl chloride | SiO₂, K₂CO₃, TBAB | Solvent-free | Thermal/Microwave | - | Moderate to High | [2] |

| One-Pot Synthesis | o-Phenylenediamine, Benzyl chloride, NaNO₂, HCl | NaH | Dry Chloroform | 40 (step 1) | 3 (step 1) | 93 |

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Direct Alkylation using the Sodium Salt of Benzotriazole[2]

This protocol describes the synthesis of this compound starting from the pre-formed sodium salt of benzotriazole.

Materials:

-

Sodium salt of benzotriazole (1 mmol, 0.148 g)

-

Benzyl chloride (1 mmol, 0.126 g)

-

Ethanol

-

Water

Procedure:

-

A mixture of the sodium salt of benzotriazole (0.148 g, 1 mmol) and benzyl chloride (0.126 g, 1 mmol) is prepared in a 5 ml solution of ethanol and water.

-

The mixture is heated to 60°C (333 K) with continuous stirring for 4 hours.

-

After 4 hours, the heating is stopped, and the mixture is set aside for slow evaporation.

-

Crystals of this compound suitable for X-ray diffraction are reported to form after two weeks.

Protocol 2: One-Pot Synthesis from o-Phenylenediamine[1]

This highly efficient protocol produces this compound in excellent yield.

Materials:

-

o-Phenylenediamine (0.01 mol, 1.08 g)

-

Sodium hydride (NaH) (0.01 mol, 0.24 g of 60% dispersion in oil)

-

Dry chloroform

-

Benzyl chloride (0.01 mol, 1.27 g)

-

Hydrochloric acid (HCl), cold solution

-

Sodium nitrite (NaNO₂), freshly prepared cold solution (0.01 mol, 0.69 g)

-

Ice water

Workflow:

References

An In-depth Technical Guide to 1-Benzyl-1H-benzotriazole: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl-1H-benzotriazole, a key derivative of the versatile benzotriazole heterocyclic system. The document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and applications, with a focus on its relevance in organic synthesis and medicinal chemistry.

Chemical Structure and Isomerism

This compound (C₁₃H₁₁N₃) is an aromatic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring. A benzyl group is attached to the N1 position of the triazole ring. X-ray crystallography studies reveal that the benzotriazole ring system is nearly planar.[1] The phenyl ring of the benzyl group is oriented at a significant dihedral angle to the benzotriazole plane, specifically 75.08°.[1]

It is crucial to distinguish this isomer from its counterpart, 2-Benzyl-1H-benzotriazole, where the benzyl group is attached to the N2 position. The position of substitution significantly influences the molecule's chemical properties and reactivity.

References

An In-depth Technical Guide to 1-Benzyl-1H-benzotriazole (CAS: 4706-43-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-benzotriazole, a substituted benzotriazole derivative, is a compound of interest in medicinal chemistry and materials science. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and a summary of the known biological activities of related compounds, which may inform future research and drug development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 4706-43-8 | [3] |

| Molecular Formula | C₁₃H₁₁N₃ | [4] |

| Molecular Weight | 209.25 g/mol | [4] |

| Appearance | White solid | [5] |

| Melting Point | 115-116 °C | [6] |

| Boiling Point | 400.9 ± 24.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; slightly soluble in water. | [7] |

| Crystal Structure | Monoclinic | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the available data is provided in Table 2.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ = 5.50 (s, 2H), 7.20 – 7.50 (m, 8H), 7.65 (s, 1H), 7.80 (d, 2H) ppm | [8] |

| ¹³C NMR (CDCl₃, 500 MHz) | δ = 54.20 , 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2 ppm | [8] |

| Mass Spectrometry (EI) | Parent ion peak observed, with a strong peak at m/z 104, indicative of the 1-substituted isomer. | |

| IR Spectroscopy | N-H stretching and bending vibrations (in parent benzotriazole) at 3345 and 1594 cm⁻¹. C-H in-plane and out-of-plane bending vibrations at 1207, 876, 774, and 743 cm⁻¹. | [9] |

| UV-Vis Spectroscopy | Spectrum available in methanol. | [10] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols from the literature.

Method 1: Reaction of Sodium Benzotriazolide with Benzyl Chloride

This method involves the nucleophilic substitution of chloride from benzyl chloride by the sodium salt of benzotriazole.[1]

Experimental Protocol:

-

A mixture of the sodium salt of benzotriazole (0.148 g, 1 mmol) and benzyl chloride (0.126 g, 1 mmol) is prepared in a solution of ethanol and water (5 ml).

-

The mixture is heated to 333 K (60 °C) with continuous stirring for 4 hours.

-

After the reaction, the mixture is set aside for slow evaporation.

-

Crystals of this compound suitable for X-ray diffraction can be formed over a period of two weeks.[1]

Method 2: One-Pot Synthesis from o-Phenylenediamine

This approach involves a one-pot reaction starting from o-phenylenediamine.

Experimental Protocol:

-

Equimolar mixtures of benzotriazole (1 g, 8.39 mmol), 4-nitrobenzyl bromide (1.81 g, an analog of benzyl bromide), and K₂CO₃ (3.47 g) are dissolved in DMF.[11]

-

Three equivalents of powdered potassium carbonate are added to the solution.

-

The reaction mixture is stirred at room temperature overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mass is poured into ten volumes of water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and then distilled to remove the solvent.

-

The pure compound is obtained by adding four volumes of hexane, cooling the mixture for 2 hours at 283–288 K (10–15 °C), and filtering the resulting solid.[11]

Synthesis Workflow

The general synthesis of 1-substituted benzotriazoles can be visualized as a straightforward workflow.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzotriazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

Spectroscopic Profile of 1-Benzyl-1H-benzotriazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-1H-benzotriazole, a compound of interest for researchers, scientists, and professionals in drug development. The guide presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Introduction

This compound (C₁₃H₁₁N₃, Exact Mass: 209.0953 g/mol ) is a derivative of benzotriazole featuring a benzyl group attached to one of the nitrogen atoms of the triazole ring.[1] Benzotriazole and its derivatives are known for a wide range of applications, including their use as corrosion inhibitors and their potential in medicinal chemistry. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and development settings. This guide summarizes the key spectroscopic data to support these activities.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. While mass spectrometry data is readily available, detailed public access to NMR and IR spectral data is limited. The expected ranges for NMR and IR peaks are discussed based on the compound's structure and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound has been reported, providing key information about its molecular weight and fragmentation pattern. The electron ionization mass spectrum is available through the NIST WebBook.[2]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | [1] |

| Exact Mass | 209.0953 g/mol | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Major Fragments (m/z) | Data not fully available in search results | |

| Ionization Type | Electron Ionization (EI) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While spectral database entries confirm the existence of ¹H and ¹³C NMR data for this compound, the specific chemical shifts and coupling constants are not publicly available in the performed searches.[3] However, expected chemical shift regions can be predicted based on the molecular structure.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Benzotriazole Aromatic (4H) | 7.0 - 8.5 | Multiplets | 4H |

| Benzyl Aromatic (5H) | 7.0 - 7.5 | Multiplets | 5H |

| Methylene (-CH₂-) (2H) | 5.5 - 6.0 | Singlet | 2H |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Benzotriazole Aromatic | 110 - 150 |

| Benzyl Aromatic | 125 - 140 |

| Methylene (-CH₂-) | 50 - 60 |

Infrared (IR) Spectroscopy

Similar to the NMR data, while an FTIR spectrum for this compound is noted in spectral databases, the detailed peak list is not readily accessible.[3] The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1000 - 1350 | Stretching |

| N=N | 1400 - 1600 | Stretching (often weak) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols provide a foundation for acquiring data for this compound and similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point for the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: The sample is ionized using an appropriate technique. For a volatile compound like this, Electron Ionization (EI) is a common method.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Crystal Structure of 1-Benzyl-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-Benzyl-1H-benzotriazole, a molecule of interest in medicinal chemistry due to the diverse biological activities associated with benzotriazole derivatives.[1][2][3][4] This document details the crystallographic data, experimental protocols for its synthesis and structure determination, and key structural features.

Molecular Structure and Crystallographic Data

This compound (C₁₃H₁₁N₃) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring, with a benzyl group attached to one of the nitrogen atoms. The crystal structure reveals a monoclinic system.[1]

Crystal Data and Structure Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

| Parameter | Value |

| Empirical formula | C₁₃H₁₁N₃ |

| Formula weight | 209.25 |

| Temperature | 193 K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.5734 (10) Å |

| b | 5.9705 (4) Å |

| c | 16.1202 (14) Å |

| α | 90° |

| β | 106.490 (4)° |

| γ | 90° |

| Volume | 1068.07 (15) ų |

| Z | 4 |

| Density (calculated) | 1.301 Mg/m³ |

| Absorption coefficient (μ) | 0.64 mm⁻¹ |

| F(000) | 440 |

| Data collection & refinement | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections collected | 2125 |

| Independent reflections | 2020 [R(int) = 0.108] |

| Final R indices [I>2σ(I)] | R1 = 0.055, wR2 = 0.138 |

| R indices (all data) | R1 = 0.063, wR2 = 0.145 |

| Goodness-of-fit on F² | 1.12 |

Table 1: Crystal data and structure refinement for this compound.[1]

Molecular Geometry

The benzotriazole ring system is essentially planar, with a maximum deviation of 0.0173 (18) Å for the N3 atom.[1] A key feature of the molecular conformation is the dihedral angle between the mean plane of the benzotriazole ring system and the phenyl ring of the benzyl group, which is 75.08 (8)°.[1] In the crystal, molecules form centrosymmetric dimers through weak C—H···N hydrogen bonds.[1] Additionally, weak π–π stacking interactions are observed between adjacent benzotriazole rings, with a centroid-centroid distance of 3.673 (11) Å.[1]

Figure 1: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are described in the literature.

Method 1: A mixture of the sodium salt of benzotriazole (1 mmol) and benzyl chloride (1 mmol) in a solution of ethanol and water (5 ml) is heated to 333 K with continuous stirring for 4 hours. The mixture is then allowed to stand for slow evaporation. After two weeks, crystals suitable for X-ray diffraction are formed.[1]

Figure 2: Workflow for the synthesis of this compound (Method 1).

Method 2: In a one-pot synthesis, a mixture of o-phenylenediamine (0.01 mol) and NaH (0.01 mol) in dry chloroform is stirred for 15 minutes at 40°C. Benzyl chloride (0.01 mol) is then added slowly, and the solution is stirred for 3 hours. Following solvent removal and the addition of ice water, a cold solution of HCl (0.01 mol) is added, followed by a cold solution of NaNO₂ (0.01 mol). The resulting diazonium salt is added to a precooled solution of CH₃COONa (0.02 mol) and stirred for 1 hour at 0°C. The crude product is then purified by flash column chromatography to yield pure 1-benzyl benzotriazole.

Crystal Structure Determination

A suitable single crystal of this compound was selected for X-ray diffraction analysis. Data were collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

Biological Context and Potential Applications

Benzotriazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Specifically, N-alkylation of the benzotriazole ring, as seen in this compound, has been shown to enhance inhibitory activity against certain viral enzymes.[5] The structural information presented here can aid in the design of novel benzotriazole-based therapeutic agents.

Figure 3: Potential areas of biological activity for benzotriazole derivatives.

This guide serves as a foundational resource for researchers engaged in the study and development of benzotriazole-based compounds. The detailed structural and experimental data provide a solid basis for further investigation into the chemical and biological properties of this compound and its analogues.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-Benzyl-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Benzyl-1H-benzotriazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document presents available qualitative information for a closely related isomer, alongside a comprehensive experimental protocol for determining accurate solubility values. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction to this compound

This compound belongs to the benzotriazole family of compounds, which are bicyclic heterocyclic systems containing a benzene ring fused to a 1,2,3-triazole ring. The addition of a benzyl group to the benzotriazole moiety significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is crucial for a range of applications, from designing synthetic routes and purification strategies to formulating drug delivery systems. Benzotriazole derivatives are known for their diverse biological activities, making them valuable scaffolds in drug discovery.

Solubility Data

Table 1: Qualitative Solubility of 5-Benzyl-1H-benzotriazole

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

Disclaimer: This data is for 5-Benzyl-1H-benzotriazole and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.

The parent compound, 1H-Benzotriazole, is reportedly soluble in alcohol, benzene, toluene, chloroform, and dimethylformamide.[1][2] This suggests that this compound is also likely to be soluble in a range of polar aprotic and some polar protic solvents, with lower solubility expected in nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following gravimetric method is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Micropipettes

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pre-weighed, airtight syringe or a calibrated micropipette.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Determine the mass of the transferred solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vials containing the aliquots. This can be achieved in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under reduced pressure in a vacuum oven.

-

Once the solvent is completely removed, reweigh the vials to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved solute = (Mass of vial with solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of solution) - (Mass of dissolved solute)

-

Solubility = (Mass of dissolved solute / Mass of solvent) x 100

-

-

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound from benzotriazole and benzyl chloride.

Caption: Synthetic workflow for this compound.

General Workflow for Solubility Determination

The logical workflow for determining the solubility of a solid organic compound is depicted below.

Caption: General workflow for determining solid solubility.

Conclusion

While quantitative solubility data for this compound remains to be fully documented in accessible literature, this guide provides the foundational knowledge for researchers in the field. The qualitative data for a related isomer offers a preliminary understanding, and the detailed experimental protocol empowers scientists to determine precise solubility values tailored to their specific research needs. The provided visualizations of the synthetic and solubility determination workflows offer clear, step-by-step guides for laboratory practice. Accurate solubility data is paramount for the successful application of this compound in drug development and other scientific endeavors, and it is hoped that this guide will facilitate such investigations.

References

Tautomerism of N-Substituted Benzotriazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted benzotriazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. A critical aspect of their chemistry, which profoundly influences their reactivity, biological interactions, and physicochemical characteristics, is the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric forms of N-substituted benzotriazoles, focusing on the equilibrium between N1- and N2-substituted isomers. It offers a comprehensive overview of the structural and energetic aspects of these tautomers, detailed experimental protocols for their synthesis and characterization, and a quantitative analysis of their tautomeric equilibria. Furthermore, this guide elucidates the factors governing tautomerism and discusses the implications of this phenomenon in the context of drug design and development.

Introduction: The Tautomeric Landscape of N-Substituted Benzotriazoles

Benzotriazole is a bicyclic aromatic heterocycle that can be substituted on one of the three nitrogen atoms of the triazole ring. When a substituent is introduced, it can bond to either the N1 or N2 position, giving rise to two principal tautomeric isomers: the asymmetric 1-substituted-1H-benzotriazole (N1-isomer) and the symmetric 2-substituted-2H-benzotriazole (N2-isomer). The N1 and N3 positions of the parent benzotriazole are equivalent due to rapid proton exchange.

The position of the substituent significantly alters the electronic distribution, molecular geometry, and hydrogen bonding capabilities of the molecule. Consequently, the tautomeric equilibrium is a crucial determinant of the compound's properties and behavior. The 1H-benzotriazole tautomer is generally the most stable form in both solid and solution states.[1][2] However, the introduction of a substituent at the N-position leads to a dynamic equilibrium between the N1 and N2 isomers, the position of which is influenced by a variety of factors.

Caption: Tautomeric equilibrium between N1- and N2-substituted benzotriazoles.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the N1 and N2 tautomers is dictated by a combination of electronic, steric, and environmental factors. Understanding these influences is paramount for predicting and controlling the tautomeric preference in synthetic and biological applications.

Caption: Key factors influencing the tautomeric equilibrium of N-substituted benzotriazoles.

2.1. Electronic Effects of Substituents: The electronic nature of the N-substituent plays a pivotal role. Electron-donating groups tend to favor the N1-isomer by stabilizing the positive charge that can be delocalized onto the benzene ring. Conversely, electron-withdrawing groups can influence the equilibrium towards the N2-isomer.

2.2. Steric Hindrance: Bulky substituents often favor the less sterically hindered N2-position. The symmetric nature of the N2-isomer allows the substituent to be positioned further away from the benzo ring, minimizing steric strain.

2.3. Solvent Effects: The polarity of the solvent can significantly impact the tautomeric ratio. Polar solvents may stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For instance, studies have shown that the tautomeric equilibrium can shift in different solvent environments.[3]

2.4. Temperature: Temperature can influence the tautomeric equilibrium by altering the relative Gibbs free energies of the tautomers. Variable-temperature NMR spectroscopy is a powerful tool for studying these effects.[3]

Quantitative Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the quantitative determination of tautomeric ratios in solution. The distinct chemical environments of the protons and carbons in the N1- and N2-isomers give rise to separate signals in the ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification.

3.1. ¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons on the benzotriazole ring are sensitive to the position of the N-substituent. In the N1-isomer, the molecule is asymmetric, leading to four distinct signals for the aromatic protons and six for the aromatic carbons. In contrast, the N2-isomer possesses a C₂ᵥ symmetry axis, resulting in two signals for the aromatic protons and three for the aromatic carbons.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of N-Methylbenzotriazole Tautomers in CDCl₃

| Tautomer | Aromatic Protons | Aromatic Carbons | Methyl Carbon |

| N1-Methylbenzotriazole | 7.35-7.55 (m, 2H), 7.65 (d, 1H), 8.08 (d, 1H) | 109.5, 120.0, 124.0, 127.5, 133.0, 146.0 | 35.0 |

| N2-Methylbenzotriazole | 7.40 (dd, 2H), 7.85 (dd, 2H) | 118.0, 127.0, 145.0 | 41.0 |

Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.

The tautomeric ratio can be determined by integrating the characteristic signals of each isomer in the ¹H NMR spectrum.

3.2. Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities and energetic differences between tautomers. These calculations can provide insights into the intrinsic factors governing the tautomeric equilibrium.

Table 2: Calculated Relative Energies of Benzotriazole Tautomers

| Method | Basis Set | ΔE (N2-N1) (kcal/mol) | Reference |

| HF | aug-cc-pVTZ | +2.86 | [4] |

| MP2 | aug-cc-pVTZ | -2.58 | [4] |

| B3LYP | aug-cc-pVTZ | -0.14 | [4] |

| CCSD(T) | aug-cc-pVTZ | +0.29 | [4] |

ΔE represents the electronic energy difference. A positive value indicates that the N2-isomer is less stable than the N1-isomer.

Experimental Protocols

The synthesis of N-substituted benzotriazoles often yields a mixture of N1- and N2-isomers. The regioselectivity of the reaction can be influenced by the choice of reagents, reaction conditions, and the nature of the substituent.

4.1. General Protocol for N-Alkylation of Benzotriazole (yielding predominantly N1-isomer)

This protocol is adapted from the synthesis of N1-benzylbenzotriazole.[1]

Materials:

-

Benzotriazole

-

Alkyl halide (e.g., benzyl chloride)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Dry chloroform or Dimethylformamide (DMF)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve benzotriazole (1 equivalent) in dry chloroform or DMF.

-

Add a base such as sodium hydride (1 equivalent) or potassium carbonate (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

Slowly add the alkyl halide (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1- and N2-isomers.

4.2. Regioselective Synthesis of N2-Aryl-1,2,3-triazoles

Recent advances have led to methods for the regioselective synthesis of N2-substituted triazoles, which can be adapted for benzotriazoles. One such method involves the copper-catalyzed annulation of azirines with aryldiazonium salts.[5]

4.3. Protocol for NMR Spectroscopic Analysis of Tautomeric Ratio

Materials:

-

Sample of N-substituted benzotriazole (mixture of tautomers)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Accurately weigh a sample of the N-substituted benzotriazole and dissolve it in a known volume of the chosen deuterated solvent in an NMR tube.

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Identify the well-resolved signals corresponding to the N1- and N2-isomers. Typically, the signals of the aromatic protons are used.

-

Integrate the area under the characteristic peaks for each tautomer.

-

Calculate the molar ratio of the tautomers by dividing the integral value of each isomer by the number of protons it represents. For example:

-

Ratio = (Integral of N1-isomer peak / Number of protons for that peak) / (Integral of N2-isomer peak / Number of protons for that peak)

-

Tautomerism in Drug Discovery and Development

The tautomeric state of a drug molecule is a critical parameter that can influence its biological activity. The different tautomers can exhibit distinct binding affinities for a biological target due to their different shapes, electrostatic potentials, and hydrogen bonding patterns.

References

- 1. Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts [organic-chemistry.org]

- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 3. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General Synthesis of Tri-Carbo-Substituted N2-Aryl-1,2,3-triazoles via Cu-Catalyzed Annulation of Azirines with Aryldiazonium Salts [organic-chemistry.org]

Theoretical and computational studies of 1-Benzyl-1H-benzotriazole

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Benzyl-1H-benzotriazole

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of this compound. The document details experimental protocols, presents key quantitative data in a structured format, and illustrates significant workflows and molecular structures through diagrams, serving as a vital resource for researchers engaged in the study and application of benzotriazole derivatives.

Molecular Structure and Synthesis

This compound is a derivative of benzotriazole featuring a benzyl group attached to one of the nitrogen atoms of the triazole ring. Its chemical structure combines the aromaticity of both the benzene and benzotriazole rings, leading to interesting electronic and steric properties.

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of the sodium salt of benzotriazole with benzyl chloride.[1]

Experimental Protocol:

-

Reactants: Sodium salt of benzotriazole (1 mmol, 0.148 g), benzyl chloride (1 mmol, 0.126 g).

-

Solvent: A mixture of ethanol and water (5 ml).

-

Procedure:

-

Combine the sodium salt of benzotriazole and benzyl chloride in the ethanol/water solvent.

-

Heat the mixture to 333 K (60 °C) with continuous stirring for 4 hours.

-

After the reaction, set aside the mixture for slow evaporation at room temperature.

-

Crystals suitable for X-ray diffraction typically form within two weeks.[1]

-

Below is a diagram illustrating the synthesis pathway.

Structural and Spectroscopic Analysis

The structural and electronic properties of this compound have been elucidated through X-ray crystallography and can be further characterized by various spectroscopic techniques.

Crystallographic Data

X-ray diffraction studies have provided precise measurements of the molecular geometry of this compound in the solid state. The benzotriazole ring system is nearly planar, while the phenyl ring is oriented at a significant dihedral angle.[1]

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5734 (10) |

| b (Å) | 5.9705 (4) |

| c (Å) | 16.1202 (14) |

| β (°) | 106.490 (4) |

| Volume (ų) | 1068.07 (15) |

| Dihedral Angle (°) | 75.08 (8) |

| (Dihedral angle between the benzotriazole and phenyl ring mean planes) |

Table 1: Key Crystallographic Data for this compound.[1]

| Bond | Length (Å) | Angle | Angle (°) |

| N1-N2 | 1.345(2) | N2-N1-C9 | 106.1(2) |

| N2-N3 | 1.321(2) | N3-N2-N1 | 111.9(2) |

| N1-C10 | 1.472(2) | C8-N3-N2 | 106.1(2) |

| C4-C9 | 1.391(3) | C11-C10-N1 | 111.9(2) |

| C10-C11 | 1.506(3) | C5-C4-C9 | 117.9(2) |

Table 2: Selected Experimental Bond Lengths and Angles.[1]

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the identity and purity of this compound.

FT-IR Spectroscopy Protocol:

-

Instrument: A Fourier Transform Infrared spectrophotometer (e.g., Bio-Rad FTS135).

-

Sample Preparation: The sample is mixed with KBr powder and pressed into a thin disk.

-

Analysis: The spectrum is typically recorded in the range of 4000–400 cm⁻¹.

-

Expected Peaks:

NMR Spectroscopy Protocol:

-

Instrument: A Nuclear Magnetic Resonance spectrometer (e.g., Bruker AVANCE 300).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Analysis: ¹H and ¹³C NMR spectra are recorded.

-

Expected Chemical Shifts (¹H NMR in CDCl₃):

-

~5.5-5.8 ppm: A singlet corresponding to the two protons of the methylene (-CH₂-) bridge.

-

~7.2-7.5 ppm: A multiplet for the protons of the benzyl group's phenyl ring.

-

~7.3-8.1 ppm: Multiplets corresponding to the four protons on the benzotriazole ring system.

-

-

Expected Chemical Shifts (¹³C NMR in CDCl₃):

-

~54 ppm: The carbon of the methylene (-CH₂-) bridge.[3]

-

~110-145 ppm: Carbons of the benzotriazole and benzene rings.

-

UV-Vis Spectroscopy:

-

Protocol: The UV-Vis spectrum is measured in a suitable solvent (e.g., water or ethanol) using a UV-Vis spectrometer.

-

Expected Absorption: Benzotriazole and its derivatives typically exhibit strong absorption bands in the UV region, which are useful for quantitative analysis.[4][5]

Computational Studies

Theoretical and computational chemistry provide deep insights into the electronic structure, reactivity, and potential biological activity of this compound.

Density Functional Theory (DFT) Analysis

DFT calculations are a powerful tool for predicting the optimized geometry, vibrational frequencies, and electronic properties of molecules.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP is a commonly used hybrid functional for such systems.[6]

-

Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is typically employed for accurate results.[7]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the theoretical vibrational (IR) spectrum.

-

Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to understand chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): To identify nucleophilic and electrophilic sites.

-

The following diagram illustrates a typical workflow for the computational analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Benzyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 1-Benzyl-1H-benzotriazole using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction

This compound is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. Benzotriazole derivatives are known to exhibit a wide range of pharmacological activities. The application of microwave irradiation in the synthesis of these compounds provides a rapid and efficient alternative to traditional synthetic methods, which often suffer from long reaction times and harsh conditions.[1][2] Microwave-assisted synthesis utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to accelerated reaction rates.[2]

Reaction Scheme

The synthesis of this compound proceeds via the N-alkylation of benzotriazole with benzyl chloride under basic conditions, facilitated by microwave irradiation.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | Benzotriazole, Benzyl Chloride | [1] |

| Base | Potassium Carbonate (K₂CO₃) | [1][3] |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | [3] |

| Solvent | Solvent-free | [1] |

| Microwave Power | 200 W | [1][3] |

| Reaction Time | 5 minutes | [1][3] |

| Yield | 91.2% | [1] |

| Melting Point | 113-114 °C | [1] |

Experimental Protocol

This protocol details the solvent-free microwave-assisted synthesis of this compound.[1][3]

Materials:

-

Benzotriazole (0.01 mol)

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) (0.045 mol)

-

Tetrabutylammonium bromide (TBAB) (0.05 g)

-

40% Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Mortar and Pestle

-

Microwave-safe reaction vessel

-

Microwave reactor (200 W)

Procedure:

-

Reactant Preparation: In a mortar, thoroughly grind benzotriazole (0.01 mol), potassium carbonate (0.045 mol), and tetrabutylammonium bromide (0.05 g) with a pestle at room temperature for approximately 10 minutes.[1][3] To this mixture, add benzyl chloride.

-

Microwave Irradiation: Transfer the ground mixture to a suitable microwave-safe vessel. Place the vessel in the microwave reactor and irradiate the mixture at 200 W for 5 minutes.[1][3]

-

Work-up: After irradiation, allow the reaction mixture to cool to room temperature. Add a 40% aqueous solution of NaOH.[1][3]

-

Purification: Isolate the crude product by filtration. Recrystallize the solid from ethanol to obtain pure this compound.[1]

-

Characterization: The purified product can be characterized by its melting point, and spectroscopic techniques such as IR and ¹H NMR. The expected melting point is in the range of 113-114 °C.[1]

Experimental Workflow

The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The success of the microwave-assisted synthesis is dependent on several key factors that influence the reaction rate and yield.

Caption: Key factors influencing the microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the preparation of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals in drug development to utilize this green chemistry approach for the rapid synthesis of this important chemical intermediate. The significant reduction in reaction time and high yields make this method particularly attractive for high-throughput synthesis and library generation.

References

One-Pot Synthesis of N1-Alkyl Benzotriazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated benzotriazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry, drug development, and materials science. The position of the alkyl substituent on the triazole ring profoundly influences the molecule's biological activity and physicochemical properties. The selective synthesis of N1-alkyl benzotriazoles is a key objective for chemists, as this isomer often exhibits the desired therapeutic effects. This document provides detailed protocols for a highly efficient one-pot synthesis of N1-alkyl benzotriazoles, along with alternative methods, quantitative data, and experimental workflows to guide researchers in this field. Traditional methods for the N-alkylation of benzotriazole often yield a mixture of N1 and N2 isomers, requiring tedious purification steps. The primary protocol detailed below offers a facile, high-yielding, and regioselective route to the desired N1-substituted products, circumventing the use of hazardous reagents and unstable intermediates.

Primary Protocol: One-Pot Synthesis via Intramolecular Cyclization of N-Alkyl-o-phenylenediamines

This method provides a straightforward and efficient one-pot procedure for the exclusive synthesis of N1-alkyl benzotriazoles. The protocol involves the N-alkylation of o-phenylenediamine followed by an in-situ diazotization and intramolecular cyclization. This approach is advantageous due to its mild reaction conditions, simple workup procedure, and consistently high yields of the desired N1 isomer. The reaction of alkyl bromides with o-phenylenediamines generally results in higher yields compared to alkyl chlorides under identical conditions, which can be attributed to the higher reactivity of alkyl bromides.

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Appropriate alkyl halide (e.g., benzyl bromide, butyl bromide, 1-bromotetradecane)

-

Sodium hydride (NaH)

-

Anhydrous Chloroform (CHCl3)

-

Sodium nitrite (NaNO2)

-

Glacial acetic acid

-

Sodium acetate trihydrate (NaOAc·3H2O)

-

Ice

-

Water

-

Whatman 42 filter paper

-

Silica gel for flash column chromatography

Procedure:

Step 1: N-Alkylation of o-Phenylenediamine

-

In a round-bottom flask, prepare a mixture of o-phenylenediamine (0.01 mol) and sodium hydride (0.01 mol) in dry chloroform.

-

Stir the mixture at 40°C for 15 minutes.

-

Slowly add the desired alkyl halide (0.01 mol) to the reaction mixture.

-

Continue stirring the solution for 3 hours at a constant temperature.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Add 1 mL of ice-cold water to the residue and stir for 15 minutes at 0°C. The resulting N-alkyl-o-phenylenediamine intermediate is used directly in the next step.

Step 2: Diazotization and Intramolecular Cyclization

-

To the crude N-alkyl-o-phenylenediamine from the previous step, add a solution of glacial acetic acid.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the temperature at 0°C.

-

Add sodium acetate trihydrate (NaOAc·3H2O) to catalyze the intramolecular cyclization.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through Whatman 42 filter paper and wash the solid residue with 1 mL of water.

-

The crude product is then purified by flash column chromatography on silica gel to afford the pure N1-alkyl benzotriazole.

Data Presentation: Synthesis of Various N1-Alkyl Benzotriazoles

The following table summarizes the yields of various N1-substituted benzotriazoles synthesized using the one-pot intramolecular cyclization method.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Benzyl chloride | N1-Benzyl benzotriazole | 93 |

| 2 | 1-Bromotetradecane | N1-Tetradecyl benzotriazole | 89 |

| 3 | Butyl bromide | N1-Butyl benzotriazole | 87 |

| 4 | p-Methoxybenzyl chloride | N1-(p-Methoxybenzyl) benzotriazole | 94 |

| 5 | 1-(2-Bromoethyl)-4-phenylpiperazine | N1-(2-(4-Phenylpiperazin-1-yl)ethyl)benzotriazole | 85 |

| 6 | Furfuryl chloride | N1-Furfuryl benzotriazole | 90 |

Experimental Workflow

Caption: One-pot synthesis of N1-alkyl benzotriazoles workflow.

Alternative Protocols: Direct N-Alkylation of Benzotriazole

Direct N-alkylation of benzotriazole with alkyl halides is a common alternative. However, this method often leads to a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions.

Protocol 2: Alkylation using a Carbonate Base in a Polar Aprotic Solvent

This method is a relatively mild approach for the N-alkylation of azoles.

Reagents and Materials:

-

Benzotriazole

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (typically between room temperature and 80°C) and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 3: Alkylation using a Strong Base

For less reactive alkylating agents, a stronger base such as sodium hydride may be required. This procedure must be performed under anhydrous conditions.

Reagents and Materials:

-

Benzotriazole

-

Alkyl halide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of benzotriazole (1.0 eq) in anhydrous THF.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction at 0°C by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to separate the N1 and N2 isomers.

Data on Regioselectivity in Direct N-Alkylation

The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. The use of basic ionic liquids like [Bmim]OH under solvent-free conditions has been shown to favor the formation of the N1-alkylated product. For instance, the reaction of benzotriazole with butyl bromide in [Bmim]OH at room temperature for 3 hours gave an 87% yield with an N1:N2 isomer ratio of 68:32.[1] In contrast, traditional methods using sodium hydroxide in DMF can result in nearly equal amounts of both isomers.[1]

Signaling Pathways and Logical Relationships

The synthesis of N1-alkyl benzotriazoles via the intramolecular cyclization pathway follows a clear logical progression of chemical transformations.

Caption: Logical flow of the intramolecular cyclization pathway.

Conclusion

The one-pot synthesis of N1-alkyl benzotriazoles via intramolecular cyclization of N-alkyl-o-phenylenediamines offers a superior synthetic route compared to traditional direct alkylation methods. This protocol provides high yields of the desired N1-isomer exclusively, under mild conditions, and avoids the use of hazardous materials. For researchers in drug discovery and development, this method represents a reliable and efficient way to access a diverse range of N1-alkylated benzotriazoles for further investigation. The alternative protocols for direct N-alkylation are also presented, highlighting the challenges in controlling regioselectivity and offering potential solutions through the choice of base and solvent systems.

References

Application Notes and Protocols: 1-Benzyl-1H-benzotriazole as a Corrosion Inhibitor for Copper

Introduction

Copper and its alloys are extensively used in various industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in aggressive environments containing chlorides, sulfides, and acids. Corrosion can lead to material degradation, reduced performance, and premature failure of components. The use of organic corrosion inhibitors is a common and effective strategy to protect copper surfaces. Benzotriazole (BTA) and its derivatives are well-established corrosion inhibitors for copper, forming a protective film on the metal surface.[1][2][3][4] This application note details the use of a BTA derivative, 1-Benzyl-1H-benzotriazole, as a corrosion inhibitor for copper, providing experimental protocols and performance data. While data for the specific this compound is limited, this document will utilize data from a closely related compound, N-benzyl-1H-benzotriazole-1-carbothioamide (BBC), to demonstrate the evaluation process and expected performance.[5]

Mechanism of Action

The corrosion inhibition of copper by benzotriazole derivatives is primarily attributed to the formation of a stable, insoluble polymeric complex with copper ions on the metal surface.[1][3][6] This protective film acts as a physical barrier, isolating the copper from the corrosive environment. The mechanism involves the following key steps:

-

Adsorption: The benzotriazole molecules, containing nitrogen heteroatoms with lone pairs of electrons, adsorb onto the copper surface.

-

Complex Formation: The adsorbed inhibitor molecules react with copper ions (Cu⁺ and Cu²⁺) present on the surface to form a Cu-inhibitor complex. For this compound, the nitrogen atoms in the triazole ring are crucial for this coordination.

-

Film Growth: The individual complex units polymerize to form a thin, durable, and hydrophobic protective layer. This film passivates the surface by blocking both anodic (copper dissolution) and cathodic (oxygen reduction) reactions.[3]

The presence of the benzyl group in this compound can enhance the inhibitor's performance by increasing its surface coverage and hydrophobicity, thereby providing a more robust barrier against corrosive species.

References

Application of 1-Benzyl-1H-benzotriazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-benzotriazole is a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have garnered significant interest in the field of drug discovery and development. As a derivative of benzotriazole, this compound and its analogues have been investigated for their potential as anticancer, antimicrobial, and antioxidant agents. The presence of the benzyl group at the N1 position of the benzotriazole ring system plays a crucial role in modulating its biological efficacy. These notes provide an overview of the key applications of this compound and its derivatives, supported by experimental protocols and quantitative data to aid researchers in their investigations.

Anticancer Applications

Derivatives of 1-benzyl-1H-1,2,3-triazole have shown promising anticancer activities, primarily through the inhibition of tubulin polymerization and the induction of apoptosis. These compounds represent a class of molecules that can disrupt microtubule dynamics, a clinically validated strategy in cancer therapy.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of various this compound derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound 2.1 | VX2 (Carcinoma) | CCK-8 | 3.80 ± 0.75 | [1][2] |

| Compound 2.2 | MGC (Stomach Cancer) | CCK-8 | 3.72 ± 0.11 | [1][2] |

| Compound 2.5 | A549 (Lung Cancer) | CCK-8 | 5.47 ± 1.11 | [1][2] |

| Compound 2.5 | MKN45 (Stomach Cancer) | CCK-8 | 3.04 ± 0.02 | [1][2] |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4g) | 60 human cancer cell lines | Not specified | 0.25 - 8.34 (GI50) | Not specified |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4i) | 60 human cancer cell lines | Not specified | 1.42 - 5.86 (GI50) | Not specified |

| Benzotriazole N-acylarylhydrazone hybrid (3e) | OVCAR-3 (Ovarian Cancer) | Not specified | 0.029 | [3] |

| Benzotriazole N-acylarylhydrazone hybrid (3e) | HL-60 (TB) (Leukemia) | Not specified | 0.025 | [3] |

Experimental Protocols

This protocol outlines a method to assess the inhibitory effect of this compound derivatives on tubulin polymerization by measuring changes in turbidity.[4][5]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

This compound derivative stock solution (in DMSO)

-

Positive control: Nocodazole or Colchicine

-

Negative control: DMSO (vehicle)

-

Pre-chilled 96-well half-area plates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to a concentration of 10 mg/mL in ice-cold GTB. Keep on ice.

-

Prepare a 10 mM GTP working solution in GTB.

-

Prepare serial dilutions of the this compound derivative and control compounds in GTB to achieve 10x the final desired concentrations.

-

-

Reaction Mix Preparation:

-

On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP and 15% glycerol.

-

-

Assay Protocol:

-

Pre-warm the 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.

-

To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

-

Data Analysis:

-

Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

References

- 1. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Benzylating Power of 1-Benzyl-1H-benzotriazole: A Versatile Reagent in Organic Synthesis

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols for 1-Benzyl-1H-benzotriazole, a versatile and efficient reagent in organic synthesis. This document outlines its primary applications as both a benzylating agent and a precursor to a benzyl anion equivalent, providing clear, actionable guidance for its use in constructing complex organic molecules.

Introduction

This compound is a stable, crystalline solid that has emerged as a significant tool in the arsenal of synthetic organic chemists. Its utility stems from the unique properties of the benzotriazole moiety, which can function as an excellent leaving group in nucleophilic substitution reactions or facilitate the deprotonation of the adjacent benzylic carbon. These characteristics allow for the benzylation of a wide range of nucleophiles and for its use in carbon-carbon bond-forming reactions.

Key Applications

The primary applications of this compound in organic synthesis can be categorized into two main areas:

-

Direct Benzylation of Nucleophiles: While less common than traditional benzylating agents like benzyl bromide, this compound can serve as a benzyl group donor to various nucleophiles. The benzotriazolide anion is a good leaving group, facilitating the transfer of the benzyl cation equivalent.

-

Benzyl Anion Synthon: Upon treatment with a strong base, the benzylic protons of this compound can be abstracted to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, effectively acting as a benzyl anion equivalent for the formation of new carbon-carbon bonds.

Data Presentation: Synthesis of this compound

The synthesis of this compound is a straightforward process, with several reported methods providing high yields. Below is a summary of common synthetic routes.

| Entry | Reactants | Base/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzotriazole, Benzyl Chloride | Sodium Salt | Ethanol/Water | 60 | 4 | - | [1] |

| 2 | o-Phenylenediamine, Benzyl Chloride, NaNO₂ | NaH, NaOAc | Chloroform, HCl | 0 - 40 | 4 | 93 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

This protocol describes a one-pot synthesis starting from o-phenylenediamine.

Materials:

-

o-Phenylenediamine

-

Sodium Hydride (NaH)

-

Benzyl Chloride

-

Sodium Nitrite (NaNO₂)

-

Sodium Acetate (CH₃COONa)

-

Dry Chloroform

-

Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

A mixture of o-phenylenediamine (0.01 mol) and NaH (0.01 mol) in dry chloroform is stirred for 15 minutes at 40°C.

-

Benzyl chloride (0.01 mol) is added slowly to the mixture.

-

The solution is stirred for an additional 3 hours.

-

The solvent is removed under reduced pressure, and 1 ml of ice water is added. The mixture is stirred for 15 minutes at 0°C.

-

A freshly prepared cold solution of HCl (0.01 mol) is added slowly with constant stirring, and the mixture is stirred for another 20 minutes.

-

A freshly prepared solution of NaNO₂ (0.01 mol) in 1 ml of ice-cold water is added dropwise at 0°C. The reaction is stirred for an additional 30 minutes.

-

The precipitated diazonium salt is added to a precooled solution of CH₃COONa (0.02 mol) over 5-10 minutes at 0°C and stirred for 1 hour.

-

The reaction mixture is filtered, and the crude product is purified by flash column chromatography to afford N1-benzyl benzotriazole.

Protocol 2: Benzylation of an Electrophile using this compound as a Benzyl Anion Synthon

This protocol is a general representation of the reaction of lithiated this compound with an electrophile, based on the principles of benzotriazole chemistry developed by the Katritzky group.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., an alkyl halide, aldehyde, or ketone)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add n-butyllithium (1.1 mmol, 1.1 eq) dropwise.

-

Stir the resulting deep red solution at -78°C for 1 hour.

-

Add a solution of the electrophile (1.2 mmol, 1.2 eq) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir at -78°C for 2-4 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The utility of this compound in organic synthesis can be visualized through the following logical workflow and reaction mechanism diagrams.

Caption: Logical workflow for the synthesis and application of this compound.

Caption: Generalized reaction mechanism for C-benzylation using this compound.

Conclusion

This compound is a valuable reagent for introducing the benzyl group in organic synthesis. Its ability to act as a precursor to a benzyl anion equivalent provides a powerful method for the formation of carbon-carbon bonds. The protocols and data presented herein offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors, paving the way for the efficient construction of complex molecules relevant to the pharmaceutical and chemical industries.

References

Application Notes and Protocols for 1-Benzyl-1H-benzotriazole in Antifungal and Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-1H-benzotriazole belongs to the benzotriazole class of heterocyclic compounds, which are widely investigated for their diverse pharmacological activities. While extensive research exists on various substituted benzotriazole derivatives, showcasing their potential as antimicrobial agents, specific data on the antifungal and antibacterial properties of the parent compound, this compound, is limited in publicly available literature.

These application notes provide a comprehensive overview based on the known antimicrobial activities of closely related benzotriazole derivatives. The included protocols are standardized methodologies for researchers to evaluate the efficacy of this compound or its analogues against a panel of fungal and bacterial pathogens. The provided diagrams illustrate general experimental workflows and potential mechanisms of action for azole compounds, which can serve as a conceptual framework for investigating this specific molecule.

Application Notes: Antifungal and Antibacterial Potential

Benzotriazole and its derivatives are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral effects.[1][2] The structural flexibility of the benzotriazole scaffold allows for the design of numerous derivatives with enhanced antimicrobial potency.[3]